1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione
Overview
Description
1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione is a chemical compound characterized by its bromo-thiazole and piperidine-2,6-dione functional groups
Mechanism of Action
- The thiazole ring in the compound consists of sulfur and nitrogen atoms, rendering it aromatic. Aromatic rings have reactive positions where various reactions can occur .
- The compound’s mode of action likely involves interactions with essential thiols within bacterial cells. These interactions may lead to bacteriostasis (inhibition of bacterial growth) followed by growth at an inhibited rate .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione typically involves the reaction of 5-bromo-1,3-thiazole with piperidine-2,6-dione under specific conditions. The reaction can be carried out using a variety of solvents, such as dimethylformamide (DMF) or dichloromethane (DCM), and may require a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency. Purification steps, such as recrystallization or column chromatography, are also crucial to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione has been explored for its applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research has investigated its use in the development of new therapeutic agents, particularly in the treatment of diseases such as sickle cell anemia and cancer.
Industry: The compound's unique chemical properties make it valuable in the production of advanced materials and catalysts.
Comparison with Similar Compounds
1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione is compared to other similar compounds, such as:
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione:
Substituted piperidine-2,6-dione derivatives: These compounds have variations in their substituents, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-1,3-thiazol-2-yl)piperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c9-5-4-10-8(14-5)11-6(12)2-1-3-7(11)13/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWYVDALXIHYKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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